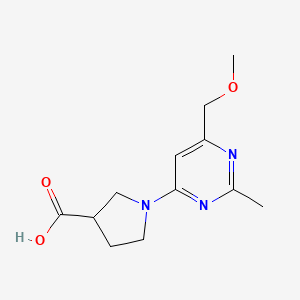
1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . This particular compound features a pyrrolidine ring substituted with a pyrimidinyl group, which enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed via cycloaddition reactions or through the reduction of enamines, alkenes, and carbonyl compounds . The pyrimidinyl group can be introduced through nucleophilic substitution reactions using suitable pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of catalytic processes, such as metal-catalyzed C-H activations, to facilitate the formation of the desired product . Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine or pyrimidinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system being studied . The pyrrolidine ring and pyrimidinyl group contribute to its binding affinity and selectivity for these targets, influencing its biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid include other pyrrolidine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl and pyrimidinyl groups enhances its potential for diverse applications, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-[6-(methoxymethyl)-2-methylpyrimidin-4-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-8-13-10(7-18-2)5-11(14-8)15-4-3-9(6-15)12(16)17/h5,9H,3-4,6-7H2,1-2H3,(H,16,17) |
InChI Key |
BPPPEFVASMTTEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)C(=O)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13016656.png)
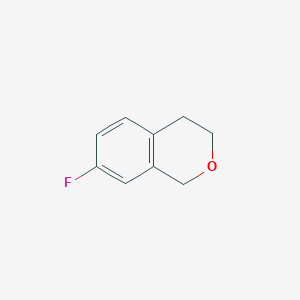
![(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13016668.png)
![7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13016669.png)
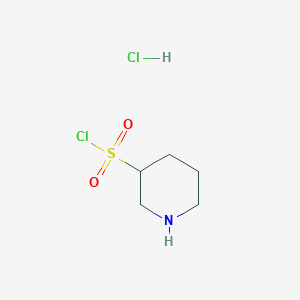
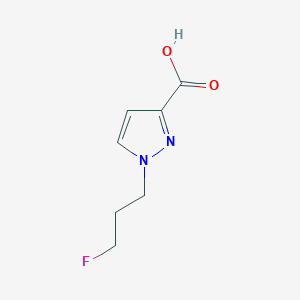
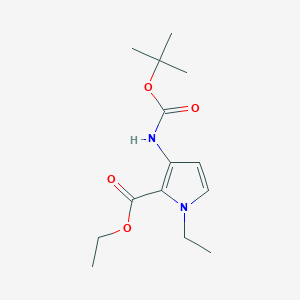
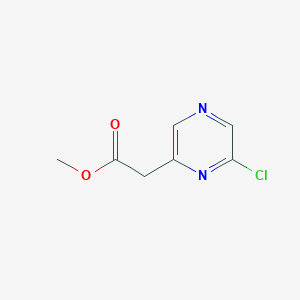

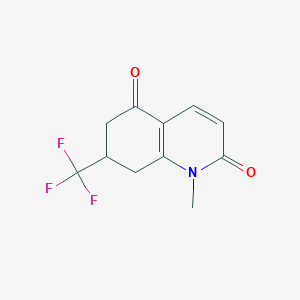
![5-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B13016726.png)
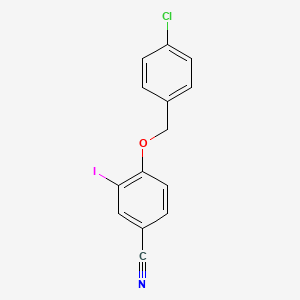
![8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13016740.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13016743.png)
